N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
CAS No.:
Cat. No.: VC16363644
Molecular Formula: C17H16N2O3S2
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O3S2 |
|---|---|
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C17H16N2O3S2/c1-10-14(11(2)20)24-17(18-10)19-16(21)13-15(23-9-8-22-13)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,19,21) |
| Standard InChI Key | XDTHRCBPNZXASM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)C(=O)C |
Introduction
Structural and Molecular Characteristics
The compound’s structure features a (2Z)-configured thiazole ring fused with a 5,6-dihydro-1,4-oxathiine system. The thiazole moiety (a five-membered ring containing nitrogen and sulfur) is substituted with acetyl and methyl groups at positions 5 and 4, respectively, while the oxathiine ring (a six-membered ring with oxygen and sulfur) is linked to a phenyl-substituted carboxamide group. This arrangement creates a planar, conjugated system that enhances stability and enables π-π interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.5 g/mol |
| CAS Number | 1144475-45-5 (4,4-dioxide variant) |
| Hybridization | sp²/sp³ (heterocyclic rings) |
The Z-configuration of the thiazole-ylidene group is critical for maintaining the compound’s planar geometry, which influences its electronic properties and binding affinity.
Synthesis and Optimization
Patent-Derived Synthesis Route
A pivotal synthesis method, detailed in CA1166262A, involves a two-step process:
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Formation of the Intermediate: Di-(2-hydroxyethyl) disulfide reacts with acetoacetanilide under basic conditions to yield 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide. This intermediate exists in keto-enol tautomeric forms, which are stabilized via intramolecular hydrogen bonding .
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Cyclization: The intermediate undergoes acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid) at 70–100°C, forming the oxathiine ring. Toluene is employed as a solvent, and water is removed via Dean-Stark traps to drive the reaction to completion .
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Intermediate Formation | NaOH, H₂O₂, 35–37°C | 64.5% |
| Cyclization | p-TsOH, toluene, 75–80°C | 64.5% |
This method avoids corrosive reagents like SO₂Cl₂, reducing hazardous byproducts (e.g., HCl, SO₂) and improving scalability .
Purification and Analytical Techniques
Chromatography (e.g., silica gel) is critical for isolating the final product, given the presence of polar functional groups (-CONH, -S-O-). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the acetyl group (~2.5 ppm in ¹H NMR) and thiazole protons.
Biological Activity and Mechanistic Insights
Thiazole derivatives are renowned for antimicrobial, anti-inflammatory, and anticancer properties. While specific data for this compound remain limited, structural analogs suggest mechanisms involving:
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Enzyme Inhibition: The thiazole ring may chelate metal ions in enzymatic active sites (e.g., metalloproteases).
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Receptor Modulation: The oxathiine-carboxamide backbone could interact with G-protein-coupled receptors (GPCRs) or kinase domains.
Table 3: Inferred Biological Activities
| Activity | Potential Targets | Evidence Source |
|---|---|---|
| Antimicrobial | Bacterial topoisomerase IV | Thiazole derivatives |
| Anti-inflammatory | COX-2 enzyme | Oxathiine analogs |
Comparative Analysis with Derivatives
The 4,4-dioxide variant (CAS 1144475-45-5) introduces two sulfonyl groups, increasing molecular weight to 392.5 g/mol and altering electronic properties. This modification enhances polarity, potentially improving solubility but reducing membrane permeability .
Table 4: Parent Compound vs. 4,4-Dioxide Derivative
| Property | Parent Compound | 4,4-Dioxide Derivative |
|---|---|---|
| Molecular Weight | 360.5 g/mol | 392.5 g/mol |
| Solubility | Low (lipophilic) | Moderate (polar groups) |
| Bioactivity | Antimicrobial | Undetermined |
Applications in Drug Development
The compound’s dual heterocyclic architecture positions it as a candidate for:
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Antibacterial Agents: Targeting Gram-positive pathogens via cell wall synthesis disruption.
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Kinase Inhibitors: Leveraging the carboxamide group for ATP-binding site interactions.
Ongoing research must address gaps in pharmacokinetic data (e.g., bioavailability, metabolic stability) and toxicity profiles.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with bacterial topoisomerases or inflammatory mediators.
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Derivatization: Explore substitutions on the phenyl ring to enhance potency or selectivity.
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In Vivo Testing: Assess efficacy in animal models of infection or inflammation.
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